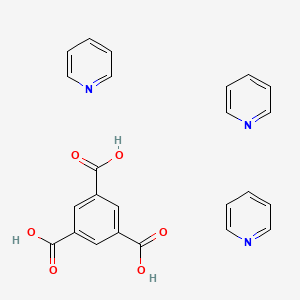
Benzene-1,3,5-tricarboxylic acid--pyridine (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene-1,3,5-tricarboxylic acid–pyridine (1/3) is a co-crystal compound formed between benzene-1,3,5-tricarboxylic acid and pyridineThe co-crystal formation involves hydrogen bonding interactions, which contribute to its stability and functionality .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of benzene-1,3,5-tricarboxylic acid–pyridine (1/3) involves the co-crystallization of benzene-1,3,5-tricarboxylic acid with pyridine. The process typically includes dissolving both components in a suitable solvent, such as ethanol or water, followed by slow evaporation or cooling to induce crystallization. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the quality and yield of the co-crystals .
Industrial Production Methods: Industrial production of this compound may involve large-scale crystallization techniques, including solvent evaporation, cooling crystallization, or anti-solvent crystallization. These methods ensure the efficient production of high-purity co-crystals suitable for various applications .
化学反应分析
Types of Reactions: Benzene-1,3,5-tricarboxylic acid–pyridine (1/3) can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylates.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Benzene-1,3,5-tricarboxylic acid–pyridine (1/3) has a wide range of scientific research applications, including:
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs)
属性
CAS 编号 |
185681-51-0 |
|---|---|
分子式 |
C24H21N3O6 |
分子量 |
447.4 g/mol |
IUPAC 名称 |
benzene-1,3,5-tricarboxylic acid;pyridine |
InChI |
InChI=1S/C9H6O6.3C5H5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2-4-6-5-3-1/h1-3H,(H,10,11)(H,12,13)(H,14,15);3*1-5H |
InChI 键 |
GWXQMRWDQVLTMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B15166227.png)
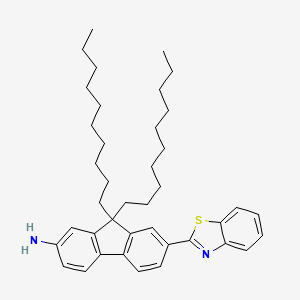
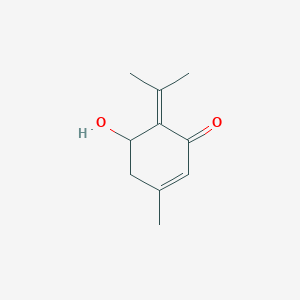
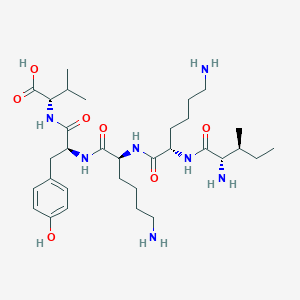
![3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate](/img/structure/B15166261.png)
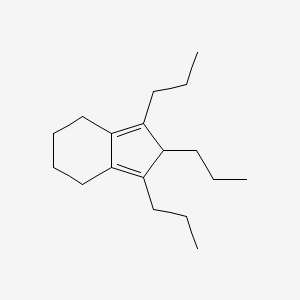
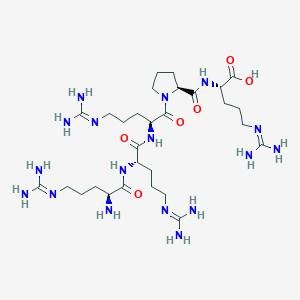
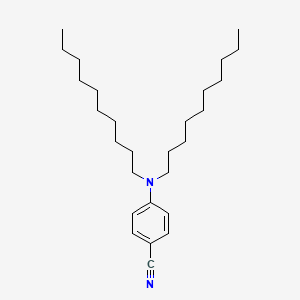
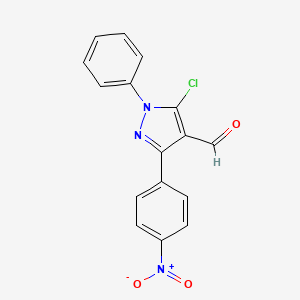
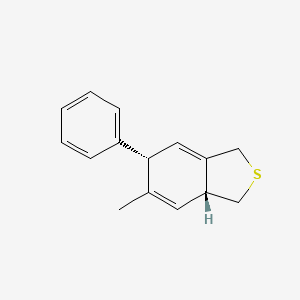
![(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15166295.png)
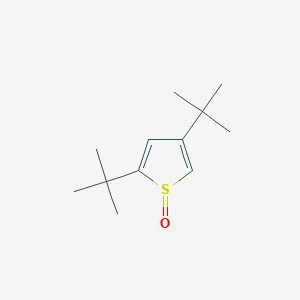
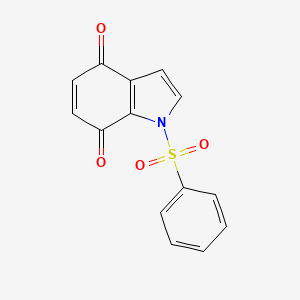
![1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole](/img/structure/B15166328.png)
